Atazanavir-d6
Overview
Description
Atazanavir-d6, also known as BMS-232632-d6, is a derivative of Atazanavir . Atazanavir is an antiretroviral medication used to treat HIV/AIDS . It belongs to the protease inhibitor class of HIV-1 medications and is occasionally used off-label for HIV postexposure prophylaxis in situations involving potential exposure, such as needle sticks . This medication is prescribed in combination with other antiretroviral agents for individuals aged 3 months and older with a body weight of 5 kg or more .
Scientific Research Applications
Cardiac Fibrosis : Atazanavir can attenuate myocardial infarction-induced cardiac fibrosis in rats. This suggests a protective effect of Atazanavir against myocardial inflammatory cascades through an HMGB1/TLR 9 signaling pathway (Zhang, Zhang, Li, Tian, & Jiang, 2018).
HIV Treatment : Atazanavir is a key drug in antiretroviral therapy for both antiretroviral-naive and antiretroviral-experienced individuals. It has a favorable impact on lipid levels, potentially reducing the need for lipid-lowering agents (Havlir & O'Marro, 2004).
Metabolic Effects : Atazanavir is associated with less alteration of lipid levels than other protease inhibitors, making it a suitable option for HIV patients with concerns about metabolic complications (Croom, Dhillon, & Keam, 2009).
Hyperbilirubinemia : In HIV/hepatitis-C virus-coinfected patients, Atazanavir therapy following the initiation of hepatitis-C treatment can lead to significant hyperbilirubinemia and jaundice (Rodríguez-Nóvoa et al., 2008).
Nephrotoxicity : Atazanavir has been associated with kidney diseases including urolithiasis, renal dysfunction, and interstitial nephritis, particularly in HIV-infected individuals (Hara et al., 2015).
Metabolism and Metabolites : Comprehensive metabolic profiling of Atazanavir has identified several metabolites in patient samples, shedding light on its effectiveness and potential toxicity (Heine et al., 2009).
Drug Interactions : Atazanavir interacts with various drugs, including antiretrovirals and other medications, which can affect its pharmacokinetics and therapeutic efficacy (Taburet et al., 2004).
Potential in Treating SARS-CoV-2 : Atazanavir has been identified as a potential compound acting against SARS-CoV-2, the virus responsible for COVID-19, due to its inhibitory potency against viral proteins (Beck, Shin, Choi, Park, & Kang, 2020).
Safety And Hazards
Atazanavir is generally well-tolerated, but it can cause side effects such as headache, nausea, yellowish skin, abdominal pain, trouble sleeping, and fever . Severe side effects include rashes such as erythema multiforme and high blood sugar . Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported .
properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ORLNJQPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678684 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atazanavir-d6 | |
CAS RN |
1092540-50-5 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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